3-(4-Pyridyl)propiolic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Pyridyl)propiolic Acid: is an organic compound with the molecular formula C8H5NO2. It is characterized by the presence of a pyridine ring attached to a propiolic acid moiety. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable building block in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Pyridyl)propiolic Acid typically involves the coupling of a pyridine derivative with a propiolic acid derivative. One common method is the palladium-catalyzed coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of 4-bromopyridine with propiolic acid in the presence of a palladium catalyst and a base .
Industrial Production Methods: Industrial production of this compound may involve similar coupling reactions but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-(4-Pyridyl)propiolic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine carboxylic acids.
Reduction: Reduction reactions can convert the triple bond in the propiolic acid moiety to a double or single bond, forming alkenes or alkanes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products:
Oxidation: Pyridine carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Various substituted pyridines.
Scientific Research Applications
3-(4-Pyridyl)propiolic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in coordination chemistry.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(4-Pyridyl)propiolic Acid involves its interaction with various molecular targets, primarily through its pyridine ring. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various catalytic and biological processes.
Comparison with Similar Compounds
3-Pyridinepropionic Acid: Similar structure but with a propionic acid moiety instead of a propiolic acid moiety.
4-Pyridinepropionic Acid: Another similar compound with the pyridine ring attached to a propionic acid moiety
Uniqueness: 3-(4-Pyridyl)propiolic Acid is unique due to the presence of the propiolic acid moiety, which introduces a triple bond into the molecule. This feature enhances its reactivity and allows for a wider range of chemical transformations compared to its similar compounds .
Properties
IUPAC Name |
3-pyridin-4-ylprop-2-ynoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2/c10-8(11)2-1-7-3-5-9-6-4-7/h3-6H,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXZFDZHMDVKNLX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C#CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66869-74-7 |
Source
|
Record name | 3-(4-PYRIDYL)PROPIOLIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.